molecular formula C8H7BrN2O3 B8709154 N-(3-bromo-5-nitrophenyl)acetamide

N-(3-bromo-5-nitrophenyl)acetamide

Cat. No.: B8709154
M. Wt: 259.06 g/mol
InChI Key: FPZGWUJXQMMQFD-UHFFFAOYSA-N
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Description

N-(3-bromo-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H7BrN2O3 and its molecular weight is 259.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7BrN2O3

Molecular Weight

259.06 g/mol

IUPAC Name

N-(3-bromo-5-nitrophenyl)acetamide

InChI

InChI=1S/C8H7BrN2O3/c1-5(12)10-7-2-6(9)3-8(4-7)11(13)14/h2-4H,1H3,(H,10,12)

InChI Key

FPZGWUJXQMMQFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetic anhydride (14 ml) was added dropwise at 0° C. to 3-bromo-5-nitroaniline (14 g, 64.5 mmol). The mixture was stirred for 30 min at RT and then quenched by the addition of crushed ice. The precipitate formed was filtered and washed with cold water to obtain off-white solid. The solid was dried under vacuum to give the product in 78% yield (13 g). 1H NMR (300 MHz, DMSO-d6): δ 10.54 (br s, 1H), 8.45 (s, 1H), 8.2 (s, 1H), 8.03 (s, 1H), 2.11 (s, 3H).
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14 mL
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14 g
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Synthesis routes and methods II

Procedure details

3-Bromo-5-nitroaniline (6.45 g, 29.7 mmol) was dissolved in dichloromethane (149 mL) and pyridine (2.88 mL, 35.7 mmol). The solution was cooled to 0° C. and then, acetyl chloride (2.325 mL, 32.7 mmol) was added dropwise. The reaction mixture was stirred at 0° C. for 1 hour. The reaction was diluted with water and dichloromethane and the organic phase was dried over sodium sulfate and was concentrated to dryness. N-(3-bromo-5-nitrophenyl)acetamide was isolated as a beige powder (7.86 g, 30 mmol, 100%) and was of sufficient purity to carry forward without further purification.
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6.45 g
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149 mL
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2.88 mL
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2.325 mL
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Synthesis routes and methods III

Procedure details

28.40 g (0.131 mol) of 3-bromo-5-nitroaniline were dissolved in 250 ml of pyridine and treated with 30 ml (0.317 mol) of acetic anhydride. The mixture was stirred at room temperature for 18 hrs. and subsequently at 40° C. for 2 hrs. Then, the residue was digested in water and the precipitate was filtered off. The filter material was rinsed with a large amount of water and dried at 45° C. in a high vacuum. There were obtained 31.0 g (91.5%) of N-(3-bromo-5-nitrophenyl)-acetamide as orange-yellow crystals. MS (ISP): me/e=260, 258 (C8H8BrN2O3+).
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28.4 g
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250 mL
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30 mL
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